molecular formula C9H7BrO2 B176308 5-Bromo-7-methoxybenzofuran CAS No. 164414-62-4

5-Bromo-7-methoxybenzofuran

Cat. No.: B176308
CAS No.: 164414-62-4
M. Wt: 227.05 g/mol
InChI Key: RFRKRHOQHQGVMZ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxybenzofuran is a chemical compound with the molecular formula C9H7BrO2 It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxybenzofuran typically involves the bromination of benzofuran followed by methoxylation. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxybenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted benzofurans depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated benzofuran derivatives.

Scientific Research Applications

5-Bromo-7-methoxybenzofuran has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzofuran
  • 7-Bromo-5-methoxybenzofuran
  • 5-Bromo-7-ethoxybenzofuran

Comparison: 5-Bromo-7-methoxybenzofuran is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-bromo-7-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKRHOQHQGVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity investigated for the synthesized 5-Bromo-7-methoxybenzofuran derivatives in this study?

A1: The research primarily focuses on evaluating the antibacterial and antifungal activity of various synthesized 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones. These compounds incorporate the this compound moiety and are tested for their potential against bacterial and fungal strains. []

Q2: How are the this compound derivatives synthesized in this study?

A2: The synthesis starts with 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid hydrazide (compound 1). This compound is then reacted with various aldehydes to form Schiff bases. These Schiff bases are further treated with carbon disulfide in the presence of potassium hydroxide and ethanol to yield the final 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones (compound 2). []

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